molecular formula C8H7ClN4 B057975 1-Chloro-4-hydrazinophthalazine CAS No. 51935-42-3

1-Chloro-4-hydrazinophthalazine

Cat. No. B057975
CAS RN: 51935-42-3
M. Wt: 194.62 g/mol
InChI Key: UQTJGZYAFKMABR-UHFFFAOYSA-N
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Patent
US08106047B2

Procedure details

10 g commercially available dichlorophthalazine are added portionwise at 90° C. to a solution of 50 ml ethanol and 20 ml hydrazine hydrate. After 10 min the reaction mixture is cooled to ambient temperature, the precipitate is filtered with suction and rinsed with ethanol to yield 8.4 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](Cl)=[N:4][N:3]=1.O.[NH2:14][NH2:15]>C(O)C>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([NH:14][NH2:15])=[N:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NN=C(C2=CC=CC=C12)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
O.NN
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate is filtered with suction
WASH
Type
WASH
Details
rinsed with ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=NN=C(C2=CC=CC=C12)NN
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.